molecular formula C9H12N2O2 B1343917 Ethyl 5-amino-2-methylnicotinate CAS No. 60390-42-3

Ethyl 5-amino-2-methylnicotinate

Cat. No. B1343917
CAS RN: 60390-42-3
M. Wt: 180.2 g/mol
InChI Key: HYBDHBPFSJDKMT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylnicotinate, also known as ethyl 5-amino-2-methylpyridine-3-carboxylate, belongs to the family of niacin derivatives. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.2 .


Molecular Structure Analysis

The InChI code for Ethyl 5-amino-2-methylnicotinate is 1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-amino-2-methylnicotinate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Scientific Research Applications

Synthetic Modifications and Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative similar to Ethyl 5-amino-2-methylnicotinate, has been modified and synthesized for antimicrobial studies. These derivatives showed antimicrobial activities against strains of bacteria and fungi. The study utilized techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques for structural confirmation (Desai, Bhatt, & Joshi, 2019).

Role in Synthesis of AZD1283

Ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound similar to Ethyl 5-amino-2-methylnicotinate, was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was scaled up for preclinical and clinical studies (Andersen et al., 2013).

Excited State Intramolecular Proton Transfer

A derivative of Ethyl 5-amino-2-methylnicotinate, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, exhibits excited state intramolecular proton transfer (ESIPT). This derivative is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors. The study explored the photophysics based on steady state and time resolved spectral measurements (Jana, Dalapati, & Guchhait, 2013).

Synthesis of Naphthyridines

Ethyl 2-methylnicotinate, closely related to Ethyl 5-amino-2-methylnicotinate, was used in a new synthetic process to build up the pyridine ring in the synthesis of 1,6-naphthyridine and related compounds. This process explored reactions involving lactones and amides (Ikekawa, 1958).

Synthesis of Hydroxy Lamine Derivatives

In a study related to Ethyl 5-amino-2-methylnicotinate, ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride was synthesized. This compound led to the creation of new heterocyclic compounds, highlighting the diverse synthetic applications of nicotinate derivatives (Markova et al., 1970).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . It’s hazardous if ingested (H302) and precautions should be taken to avoid breathing in dust, mist, gas or vapours . It’s recommended to use personal protective equipment and chemical impermeable gloves when handling the compound .

properties

IUPAC Name

ethyl 5-amino-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBDHBPFSJDKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623302
Record name Ethyl 5-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-methylnicotinate

CAS RN

60390-42-3
Record name Ethyl 5-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-nitro-nicotinic acid ethyl ester 7 (1.43 mmol) in MeOH (15 mL) is added Pd (5% on carbon, 50% wet; 10% weight). After purging, the reaction mixture is stirred under hydrogen atmosphere for 3 h. The solvent is filtered through celite and the celite cake is washed with MeOH. The solvent is removed under vacuum to afford 5-amino-2-methyl-nicotinic acid ethyl ester 8 as yellow solid, which is used without further purification. 1H NMR (400 MHz, d6-DMSO) δ 7.19 (d, J=4.0 Hz, 1H), 6.78 (d, J=4.0 Hz, 2H), 4.10 (s, 2H), 3.56 (q, J=8.0 Hz, 2H), 1.80 (s, 3H), 0.59 (t, J=8.0 Hz, 3H). MS (m/z) (M+1)+: 182.0.
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PE Fanta - Journal of the American Chemical Society, 1953 - ACS Publications
… (46%) of crude ethyl 5-amino-2-methylnicotinate (VI) which consisted of a yellow powder melting at 60-70. It was used in subsequent experiments without further purification. A sharply …
Number of citations: 26 pubs.acs.org
Y Morisawa, M Kataoka, T Sakamoto - Agricultural and Biological …, 1976 - Taylor & Francis
… 3-Amino-5-hydroxymethyl-6-methylpyridine (ill) and 3-hydroxy-5-hydroxymethyl-6-methylpyridine (II) were prepared from ethyl 5-amino-2-methylnicotinate (VTIY); the amino ester (Vll) …
Number of citations: 1 www.tandfonline.com
RA Day Jr, RE Biggers - Journal of the American Chemical …, 1953 - ACS Publications
… (46%) of crude ethyl 5-amino-2-methylnicotinate (VI) which consisted of a yellow powder melting at 60-70. It was used in subsequent experiments without further purification. A sharply …
Number of citations: 10 pubs.acs.org

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